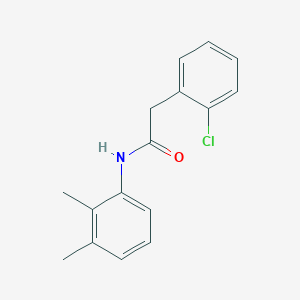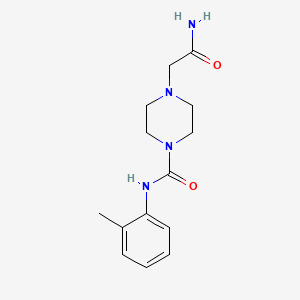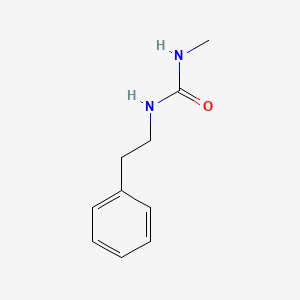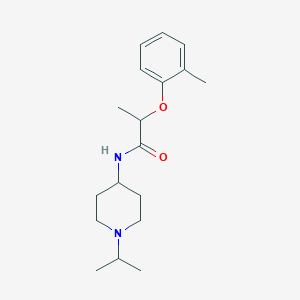![molecular formula C19H24N2OS B5232418 1-[(5-isopropyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5232418.png)
1-[(5-isopropyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-isopropyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine, commonly known as ITCP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ITCP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
科学的研究の応用
ITCP has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. ITCP has been shown to have neuroprotective properties and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. ITCP has also been shown to have antioxidant properties, which can protect neurons from oxidative stress, a common feature of neurodegenerative diseases.
作用機序
The mechanism of action of ITCP is not fully understood, but it is believed to act through multiple pathways. ITCP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. ITCP has also been shown to modulate the activity of NMDA receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects
ITCP has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective and antioxidant properties, ITCP has been shown to have anti-inflammatory effects. ITCP can inhibit the production of pro-inflammatory cytokines, which are involved in the development of neuroinflammation. ITCP has also been shown to improve mitochondrial function, which can protect neurons from oxidative stress.
実験室実験の利点と制限
One advantage of ITCP is its high potency, which makes it an attractive candidate for drug development. ITCP has also been shown to have low toxicity, which is important for its potential therapeutic applications. However, one limitation of ITCP is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on ITCP. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate the mechanism of action of ITCP and to determine its efficacy and safety in animal models and clinical trials. Another area of interest is the development of novel ITCP derivatives with improved pharmacological properties, such as increased solubility and selectivity for specific targets. Finally, ITCP could also be studied for its potential applications in other areas, such as cancer therapy and cardiovascular disease.
合成法
The synthesis of ITCP involves the reaction of 1-(5-isopropyl-3-thienyl)carbonyl)piperazine with 2-methylbenzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by reduction of the resulting imine intermediate. The final product is obtained through purification and isolation steps.
特性
IUPAC Name |
[4-(2-methylphenyl)piperazin-1-yl]-(5-propan-2-ylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-14(2)18-12-16(13-23-18)19(22)21-10-8-20(9-11-21)17-7-5-4-6-15(17)3/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIIPVDWFGTSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CSC(=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methylphenyl)piperazin-1-yl][5-(propan-2-yl)thiophen-3-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5232344.png)


![2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5232371.png)
![N-[2-(2-chlorophenyl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5232373.png)
![4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5232377.png)
![3-amino-N-[4-(aminosulfonyl)phenyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5232381.png)

![3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5232395.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[(diphenylmethyl)amino]carbonyl}propanamide](/img/structure/B5232400.png)


![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5232441.png)
